molecular formula C18H13NO4 B8495040 4-Quinolinecarboxylic acid,2-(2-carboxyphenyl)-6-methyl-

4-Quinolinecarboxylic acid,2-(2-carboxyphenyl)-6-methyl-

Cat. No. B8495040
M. Wt: 307.3 g/mol
InChI Key: FEKMETWXZHRJRY-UHFFFAOYSA-N
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Patent
US05780634

Procedure details

In 1 ml of N,N-dimethylacetamide was dissolved 0.2 g of the 2-(2-carboxyphenyl)-6-methyl-4-quinolinecarboxylic acid obtained in Example 2 and heated at 180° C. for 1 hour. Then the reaction mixture was poured into water, made alkaline by adding sodium carbonate and washed with dichloromethane. The aqueous layer was neutralized with 3M hydrochloric acid until a precipitate was formed. After extracting with dichloromethane, 60 mg of 2-(6-methylquinolin-2-yl)benzoic acid was obtained. NMR (270 MHz, CD3OD): δ 7.58-8.32 (m,9H); 2.58 (s,3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:19]=[C:18](C(O)=O)[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([CH3:23])[CH:16]=2)[N:11]=1)([OH:3])=[O:2].O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C(=O)C>[CH3:23][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1]([OH:3])=[O:2])[CH:19]=[CH:18]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)C1=NC2=CC=C(C=C2C(=C1)C(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
was formed
EXTRACTION
Type
EXTRACTION
Details
After extracting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=NC2=CC1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.